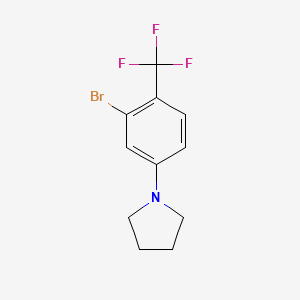

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine

Beschreibung

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative featuring a bromine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring.

Eigenschaften

IUPAC Name |

1-[3-bromo-4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-10-7-8(16-5-1-2-6-16)3-4-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWLLAPDOVIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethyl)benzaldehyde and pyrrolidine.

Synthetic Route: A common synthetic route involves the condensation of 3-bromo-4-(trifluoromethyl)benzaldehyde with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Analyse Chemischer Reaktionen

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can be carried out using sodium methoxide in methanol to replace the bromine atom with a methoxy group.

Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidine ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with various biological targets.

- Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that similar compounds may induce apoptosis in cancer cell lines, suggesting a mechanism for therapeutic action.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Material Science Applications

Polymer Chemistry

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine can be utilized as a building block in polymer synthesis. Its unique trifluoromethyl group enhances the thermal stability and chemical resistance of polymers.

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can improve hydrophobicity and reduce surface energy, making these materials suitable for applications in coatings and membranes.

Synthetic Organic Chemistry

Reagent for Chemical Synthesis

As a versatile intermediate, 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine serves as a reagent in various synthetic pathways.

- Cross-Coupling Reactions : The bromine atom facilitates cross-coupling reactions with organometallic reagents, allowing for the formation of complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 10 µM against breast cancer cells. This suggests its potential as a lead compound for further development in cancer therapy.

Study 2: Neuroprotection

In another investigation, the neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound demonstrated a dose-dependent increase in cell viability, indicating its potential role in preventing neuronal damage associated with neurodegenerative diseases.

Summary Table of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | IC50 = 10 µM against breast cancer cells |

| Neuroprotective agent | Increased cell viability under oxidative stress | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Synthetic Chemistry | Intermediate for cross-coupling reactions | Facilitates formation of complex molecules |

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein and modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

1-(4-(Trifluoromethyl)phenyl)pyrrolidine

- Structure : Lacks the bromine substituent at the 3-position.

- Synthesis : Prepared from pyrrolidine and 4-bromobenzotrifluoride via palladium-catalyzed coupling (77–93% yield, 3–16 h reaction time) .

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine

- Structure : Contains a sulfonyl group and methoxy substituent instead of trifluoromethyl.

- Properties : Molecular weight 332.35 g/mol (CAS 332354-62-8). The sulfonyl group enhances stability but reduces lipophilicity compared to trifluoromethyl derivatives .

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine

- Structure : Features a nitro group at the 2-position instead of bromine.

- Properties : Molecular weight 260.21 g/mol, logP 3.36, polar surface area 36.84 Ų. The nitro group increases polarity and hydrogen-bonding capacity, impacting solubility and pharmacological activity .

Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

- Sulfonyl groups (e.g., in and ) introduce polarity, lowering logP compared to non-sulfonyl analogs.

Biologische Aktivität

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features, particularly the presence of the trifluoromethyl group and bromine atom. These features enhance its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is primarily attributed to its ability to interact with specific proteins and enzymes. The trifluoromethyl group increases lipophilicity, facilitating membrane permeability and enhancing binding affinity to hydrophobic pockets in target proteins . The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex, which may lead to inhibition or modulation of enzyme activity .

Biological Activity Overview

- Anticancer Properties : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have shown increased potency in inhibiting 5-hydroxytryptamine uptake, which is critical in cancer cell proliferation .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of key enzymes involved in disease processes. For example, it may inhibit sphingosine kinase, a target for cancer and inflammation therapies .

- Pharmacokinetic Properties : The presence of the trifluoromethyl group significantly influences pharmacokinetic properties such as absorption and distribution, which are crucial for therapeutic efficacy.

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine | MCF-7 (Breast Cancer) | 2.5 | Induces apoptosis via caspase activation |

| Similar Trifluoromethyl Compound | A549 (Lung Cancer) | 1.8 | Inhibits cell proliferation through enzyme modulation |

| Doxorubicin | MCF-7 | 0.5 | DNA intercalation and topoisomerase inhibition |

Study Highlights

- In vitro studies demonstrated that 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of 2.5 µM, indicating potent anticancer activity .

- Mechanistic studies revealed that the compound triggers apoptosis through the activation of caspases, suggesting a pathway for therapeutic intervention in breast cancer treatment .

Applications in Medicinal Chemistry

1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine serves as a versatile building block in medicinal chemistry for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as a scaffold for designing inhibitors of biological targets |

| Chemical Biology | Studying interactions between small molecules and proteins |

| Material Science | Development of advanced materials with specific electronic properties |

Q & A

Q. What are the key synthetic routes for 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine?

The synthesis typically involves coupling pyrrolidine with a halogenated aryl precursor. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the pyrrolidine moiety to the bromo-trifluoromethylphenyl backbone. Evidence from analogous compounds highlights the use of Boc protection (Boc₂O) to stabilize intermediates and Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligands) to facilitate C–N bond formation . Reverse-phase HPLC is recommended for purification to isolate high-purity products .

Q. How is the compound characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR can confirm the integration of pyrrolidine protons (e.g., δ 1.8–2.2 ppm for pyrrolidine CH₂ groups) and aryl substituents (δ 7.2–8.0 ppm for bromo- and trifluoromethyl-substituted aromatic protons). HRMS provides exact mass verification (e.g., [M+H]⁺ calculated within 1 ppm error) .

Advanced Research Questions

Q. How to address low yields in the coupling reaction of pyrrolidine with 3-Bromo-4-(trifluoromethyl)phenyl intermediates?

Low yields may arise from steric hindrance due to the bulky trifluoromethyl group or competing side reactions (e.g., dehalogenation). Strategies include:

- Catalyst optimization : Increasing Pd₂(dba)₃ loading (e.g., 5 mol%) or using XPhos ligands to enhance coupling efficiency .

- Base selection : Testing stronger bases (e.g., Cs₂CO₃ over Et₃N) to deprotonate intermediates and accelerate C–N bond formation .

- Temperature control : Prolonged heating (e.g., 100°C for 12–24 hours) under inert conditions (N₂/Ar) to ensure complete conversion .

Q. What strategies mitigate steric hindrance during the introduction of the trifluoromethyl group?

Steric effects from the trifluoromethyl group can impede electrophilic substitution. Approaches include:

- Directed ortho-metalation : Using directing groups (e.g., pyridyl or carbonyl) to position the trifluoromethyl group selectively .

- Halogen exchange : Substituting bromine with iodine (e.g., via Finkelstein reaction) to enhance reactivity in cross-coupling steps .

- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity under controlled heating .

Q. How to resolve discrepancies in NMR data between theoretical and experimental results?

Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:

- Variable-temperature NMR : Identifying conformational changes (e.g., pyrrolidine ring puckering) by analyzing spectra at 25°C and −40°C .

- 2D NMR techniques : Using HSQC or COSY to assign overlapping signals and verify connectivity .

- Computational validation : Comparing experimental shifts with DFT-calculated NMR parameters (e.g., using Gaussian or ADF software) .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group reduces electron density on the aryl ring, slowing oxidative addition in Pd-mediated reactions. To counteract this:

- Electron-rich ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates and enhance catalytic turnover .

- Microwave irradiation : Accelerate reaction kinetics by providing uniform heating and reducing decomposition .

Methodological Considerations

- Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients is optimal for isolating polar intermediates .

- Stability : Store the compound under inert gas (Ar) at −20°C to prevent degradation of the bromo and trifluoromethyl groups .

- Analytical cross-validation : Combine LC-MS, NMR, and elemental analysis to confirm purity and structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.